(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester
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Description
(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₂N₂O₅S and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity
(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester, commonly referred to as 7-aminocephalosporanic acid (7-ACA), is a crucial intermediate in the synthesis of various cephalosporin antibiotics. This compound exhibits significant biological activity, particularly in its antibacterial properties against a range of pathogens.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic core with a thiazolidine ring, which is essential for its biological function. The presence of an amino group at the 7-position enhances its interaction with bacterial enzymes, making it a potent inhibitor of cell wall synthesis.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₃O₅S |
Molecular Weight | 353.40 g/mol |
CAS Number | 957-68-6 |
Solubility | Highly soluble in water |
Log P | 0.55 |
7-ACA acts primarily by inhibiting bacterial transpeptidases, enzymes critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Antibacterial Efficacy
Research indicates that 7-ACA exhibits broad-spectrum antibacterial activity. Its derivatives are particularly effective against:
-
Gram-positive bacteria :
- Staphylococcus aureus
- Streptococcus pneumoniae
-
Gram-negative bacteria :
- Escherichia coli
- Klebsiella pneumoniae
Case Studies
-
Study on Efficacy Against Resistant Strains :
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 7-ACA maintain efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential in treating resistant infections . -
Pharmacokinetics :
A pharmacokinetic study showed that the oral bioavailability of 7-ACA is significantly higher than other cephalosporins, making it a favorable candidate for oral antibiotic therapy . -
Combination Therapy :
Research has indicated that when used in combination with β-lactamase inhibitors, 7-ACA enhances the antibacterial activity against resistant bacterial strains, providing a synergistic effect that improves treatment outcomes .
Safety and Toxicology
Toxicological studies have shown that 7-ACA exhibits low toxicity profiles in animal models, with no significant adverse effects observed at therapeutic doses. However, allergic reactions can occur in sensitive individuals due to its structural similarity to penicillins.
Properties
IUPAC Name |
benzhydryl (6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-14(26)29-12-17-13-31-22-18(24)21(27)25(22)19(17)23(28)30-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,20,22H,12-13,24H2,1H3/t18-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPOLUBDFBZUAI-XMSQKQJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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